molecular formula C10H18O2 B13256340 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13256340
M. Wt: 170.25 g/mol
InChI Key: MAOUPFPFMLGMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a methoxymethyl group and a carbaldehyde group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde typically involves the reaction of 3-methylcyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 1-(Methoxymethyl)-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-3-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a starting material for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can result in changes in the activity and function of these biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-1,1,1-trimethyl ammonium
  • 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
  • 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid

Uniqueness: 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to its specific structural features, including the presence of both a methoxymethyl group and a carbaldehyde group on a cyclohexane ring

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9-4-3-5-10(6-9,7-11)8-12-2/h7,9H,3-6,8H2,1-2H3

InChI Key

MAOUPFPFMLGMFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(COC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.